molecular formula C20H22N4O2S B4970949 1-(3-METHOXYPHENYL)-4-[5-METHYL-2-(1H-PYRROL-1-YL)-1,3-THIAZOLE-4-CARBONYL]PIPERAZINE

1-(3-METHOXYPHENYL)-4-[5-METHYL-2-(1H-PYRROL-1-YL)-1,3-THIAZOLE-4-CARBONYL]PIPERAZINE

Cat. No.: B4970949
M. Wt: 382.5 g/mol
InChI Key: QZGYWIHZFCEWRP-UHFFFAOYSA-N
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Description

1-(3-METHOXYPHENYL)-4-[5-METHYL-2-(1H-PYRROL-1-YL)-1,3-THIAZOLE-4-CARBONYL]PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-METHOXYPHENYL)-4-[5-METHYL-2-(1H-PYRROL-1-YL)-1,3-THIAZOLE-4-CARBONYL]PIPERAZINE typically involves multiple steps, starting with the preparation of the core piperazine structure. The methoxyphenyl and thiazole groups are then introduced through a series of reactions, including nucleophilic substitution and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-METHOXYPHENYL)-4-[5-METHYL-2-(1H-PYRROL-1-YL)-1,3-THIAZOLE-4-CARBONYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce new functional groups, such as halogens or alkyl groups.

Scientific Research Applications

1-(3-METHOXYPHENYL)-4-[5-METHYL-2-(1H-PYRROL-1-YL)-1,3-THIAZOLE-4-CARBONYL]PIPERAZINE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Industry: The compound may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-METHOXYPHENYL)-4-[5-METHYL-2-(1H-PYRROL-1-YL)-1,3-THIAZOLE-4-CARBONYL]PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and thiazole-containing molecules. Examples include:

  • 1-(3-METHOXYPHENYL)-4-[5-METHYL-2-(1H-PYRROL-1-YL)-1,3-THIAZOLE-4-CARBONYL]PIPERIDINE
  • 1-(3-METHOXYPHENYL)-4-[5-METHYL-2-(1H-PYRROL-1-YL)-1,3-THIAZOLE-4-CARBONYL]PYRROLIDINE

Uniqueness

The uniqueness of 1-(3-METHOXYPHENYL)-4-[5-METHYL-2-(1H-PYRROL-1-YL)-1,3-THIAZOLE-4-CARBONYL]PIPERAZINE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, as it can exhibit unique reactivity and selectivity compared to other similar molecules.

Properties

IUPAC Name

[4-(3-methoxyphenyl)piperazin-1-yl]-(5-methyl-2-pyrrol-1-yl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-15-18(21-20(27-15)24-8-3-4-9-24)19(25)23-12-10-22(11-13-23)16-6-5-7-17(14-16)26-2/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZGYWIHZFCEWRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N2C=CC=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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